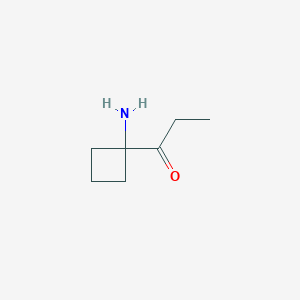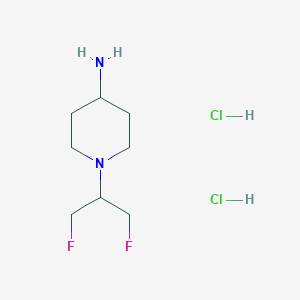
3,3-Diethyl-4-(2-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-4-(2-methylphenyl)pyrrolidine is a chemical compound that belongs to the pyrrolidine class of organic compounds Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Méthodes De Préparation
The synthesis of 3,3-Diethyl-4-(2-methylphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzaldehyde with diethylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
3,3-Diethyl-4-(2-methylphenyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the diethyl or methylphenyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
3,3-Diethyl-4-(2-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,3-Diethyl-4-(2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3,3-Diethyl-4-(2-methylphenyl)pyrrolidine can be compared with other similar compounds such as pyrrolidine, pyrrolidinone, and pyrrolizine derivatives. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. For instance:
Pyrrolidine: A simple five-membered nitrogen heterocycle with diverse biological activities.
Pyrrolidinone: Contains a carbonyl group, making it more reactive and useful in different synthetic applications.
Pyrrolizine: A fused bicyclic structure that exhibits unique pharmacological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H23N |
|---|---|
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
3,3-diethyl-4-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C15H23N/c1-4-15(5-2)11-16-10-14(15)13-9-7-6-8-12(13)3/h6-9,14,16H,4-5,10-11H2,1-3H3 |
Clé InChI |
MJFJXXQIXQQLMX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CNCC1C2=CC=CC=C2C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B13149594.png)

